molecular formula C10H10F2O2 B13301253 Methyl 2-(2,5-difluorophenyl)propanoate

Methyl 2-(2,5-difluorophenyl)propanoate

Cat. No.: B13301253
M. Wt: 200.18 g/mol
InChI Key: NYYBWNOZWOZRND-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-difluorophenyl)propanoate is an organic compound with the molecular formula C10H10F2O2 It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with fluorine atoms at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2,5-difluorophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(2,5-difluorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-difluorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2-(2,5-difluorophenyl)propanoic acid.

    Reduction: 2-(2,5-difluorophenyl)propanol.

    Substitution: Various substituted phenylpropanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2,5-difluorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-(2,5-difluorophenyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,4-difluorophenyl)propanoate
  • Methyl 2-(3,5-difluorophenyl)propanoate
  • Methyl 2-(2,6-difluorophenyl)propanoate

Uniqueness

Methyl 2-(2,5-difluorophenyl)propanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other difluorophenylpropanoate derivatives.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

methyl 2-(2,5-difluorophenyl)propanoate

InChI

InChI=1S/C10H10F2O2/c1-6(10(13)14-2)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3

InChI Key

NYYBWNOZWOZRND-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)F)C(=O)OC

Origin of Product

United States

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